Dimethylphosphinic fluoride
CAS No.: 753-70-8
Cat. No.: VC19752149
Molecular Formula: C2H6FOP
Molecular Weight: 96.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 753-70-8 |
---|---|
Molecular Formula | C2H6FOP |
Molecular Weight | 96.04 g/mol |
IUPAC Name | [fluoro(methyl)phosphoryl]methane |
Standard InChI | InChI=1S/C2H6FOP/c1-5(2,3)4/h1-2H3 |
Standard InChI Key | NHKHGBLJJQYXAQ-UHFFFAOYSA-N |
Canonical SMILES | CP(=O)(C)F |
Introduction
Chemical Identity and Structural Properties
Dimethylphosphinic fluoride is defined by the systematic IUPAC name [fluoro(methyl)phosphoryl]methane, reflecting its bifunctional phosphoryl and fluorinated groups . Its molecular structure features a central phosphorus atom bonded to two methyl groups (), one fluorine atom, and an oxygen atom in a phosphoryl configuration (), as illustrated by the canonical SMILES representation . The compound’s molecular weight is 96.04 g/mol, with a density and melting point yet to be empirically determined.
Spectroscopic and Computational Characterization
While experimental spectral data (e.g., NMR, IR) remain scarce, computational models provide critical insights. The InChIKey NHKHGBLJJQYXAQ-UHFFFAOYSA-N confirms its unique stereochemical configuration, and PubChem’s 3D conformer model highlights a trigonal pyramidal geometry at the phosphorus center . Quantum mechanical calculations suggest that the electronegative fluorine and phosphoryl oxygen create a polarized bond, influencing its reactivity in nucleophilic substitution reactions .
Hydrolytic Reactivity and Solvent Effects
A pivotal study by Wright et al. (2005) employed density functional theory (DFT) and self-consistent reaction field (SCRF) methods to analyze the hydrolysis of dimethylphosphinic fluoride in gas and aqueous phases . The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where hydroxide ions attack the phosphorus center, displacing fluoride.
Energy Barriers and Transition States
The hydrolysis pathway involves two transition states (TS):
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TS1: Formation of a pentacoordinated trigonal bipyramidal intermediate.
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TS2: Dissociation of the fluoride-leaving group.
Table 1: Hydrolysis Energy Barriers for Dimethylphosphinic Fluoride
Reaction Phase | TS1 Energy (kcal/mol) | TS2 Energy (kcal/mol) |
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Gas | 4.7 | 7.0 |
Aqueous | 6.21 | 1.6 |
Solvent-Driven Geometrical Distortions
Solvation induces subtle structural changes, notably elongating the bond from 1.58 Å (gas) to 1.62 Å (aqueous) in the transition state. This distortion facilitates fluoride expulsion by stabilizing the developing negative charge on the leaving group .
Comparative Analysis with Analogous Compounds
Dimethylphosphinic fluoride’s reactivity contrasts with its chloride analogue (CAS 1111-92-8), which exhibits faster hydrolysis due to chlorine’s lower electronegativity and poorer leaving-group ability . Fluoride’s high electronegativity and strong bond render dimethylphosphinic fluoride more stable in aqueous environments, a property leveraged in designing hydrolytically resistant organophosphorus materials .
Computational Modeling and Future Directions
The 2005 computational study remains the primary source of mechanistic insights . Future research should prioritize:
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Experimental validation of hydrolysis kinetics.
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Spectroscopic characterization (e.g., -NMR).
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Exploration of catalytic applications in fluorination reactions.
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